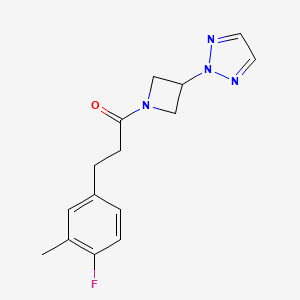

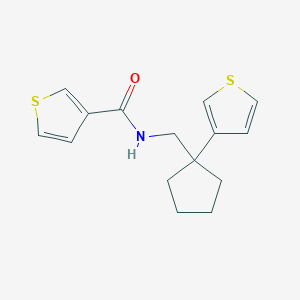

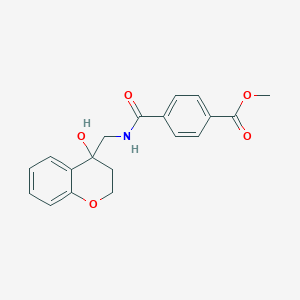

![molecular formula C27H25N3 B2688301 1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-69-4](/img/structure/B2688301.png)

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinolines and their derivatives can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Chemical Reactions Analysis

Quinolines and their derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique

Anti-Cancer Properties

TBPMQ has been investigated for its potential as an anti-cancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further study in cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. TBPMQ has demonstrated anti-inflammatory properties, possibly by modulating key inflammatory pathways. Researchers are keen on understanding its mechanisms and evaluating its efficacy in treating inflammatory conditions .

Anti-Bacterial Applications

The fight against bacterial infections remains critical. TBPMQ has shown activity against certain bacterial strains, making it a potential lead compound for developing novel antibiotics. Further studies are needed to elucidate its mode of action and optimize its antibacterial effects .

Analgesic Potential

Pain management is essential in healthcare. TBPMQ’s structural features suggest it could act as an analgesic. Researchers have explored its effects in animal models, assessing pain relief and tolerance. Investigating its interactions with pain receptors may reveal valuable insights .

Anti-Viral Investigations

Viruses pose global health threats. TBPMQ has been evaluated for its anti-viral activity, particularly against specific viruses. Researchers aim to understand its mechanisms and assess its potential as an antiviral agent. Early findings are promising .

Corrosion Inhibition

Beyond biological applications, TBPMQ has been studied as a corrosion inhibitor for metals. For instance, it was evaluated for protecting carbon steel from corrosion in acidic environments. Its ability to shield metal surfaces makes it relevant in materials science and engineering .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3/c1-18-10-15-24-22(16-18)26-23(17-28-24)25(19-8-6-5-7-9-19)29-30(26)21-13-11-20(12-14-21)27(2,3)4/h5-17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGDQJFIMOOOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

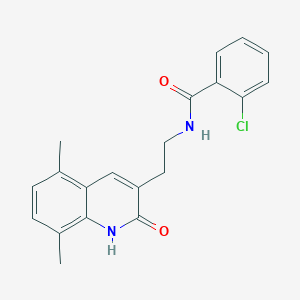

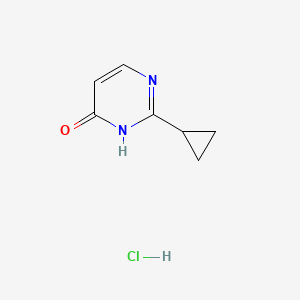

![2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2688224.png)

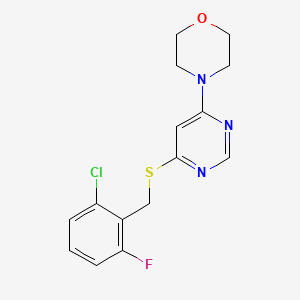

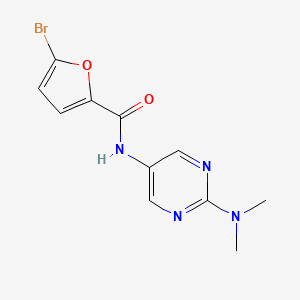

![Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2688225.png)

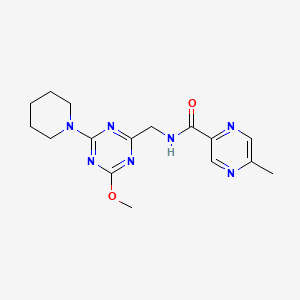

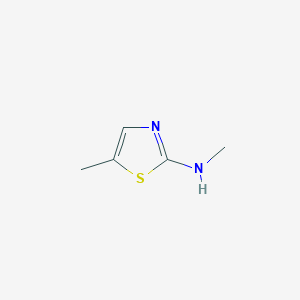

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)

![1-(4-fluorophenyl)-4-[(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2688240.png)